4,4'-Methylenebis(2-ethylaniline)

Polyurethane elastomer processing Chain extender selection Cast polyurethane manufacturing

This solid aromatic diamine, melting at 45°C, enables lower-temperature processing than MOCA (98°C). It offers balanced, intermediate reactivity as a chain extender for polyurethane and epoxy composites, facilitating easier handling and optimized pot life for complex mold geometries.

Molecular Formula C17H22N2
Molecular Weight 254.37 g/mol
CAS No. 19900-65-3
Cat. No. B022963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Methylenebis(2-ethylaniline)
CAS19900-65-3
Molecular FormulaC17H22N2
Molecular Weight254.37 g/mol
Structural Identifiers
SMILESCCC1=C(C=CC(=C1)CC2=CC(=C(C=C2)N)CC)N
InChIInChI=1S/C17H22N2/c1-3-14-10-12(5-7-16(14)18)9-13-6-8-17(19)15(4-2)11-13/h5-8,10-11H,3-4,9,18-19H2,1-2H3
InChIKeyCBEVWPCAHIAUOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4′-Methylenebis(2-ethylaniline) Procurement Specifications and Technical Profile (CAS 19900-65-3)


4,4′-Methylenebis(2-ethylaniline) (also designated MOEA, Diethyl-MDA, or ME-DDM) is a solid aromatic diamine with a molecular weight of 254.37 g/mol, a melting point of 45°C (44.0–48.0°C range), and density of 1.1±0.1 g/cm³ . Its structure features two ethyl substituents ortho to each amine group on the diphenylmethane backbone. The compound is classified under GHS as H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), H351 (suspected of causing cancer), and H410 (very toxic to aquatic life with long-lasting effects), requiring storage under inert gas with refrigeration (0–10°C) . In polyurethane and epoxy systems, MOEA functions as a chain extender or curing agent, with reactivity in the intermediate range—faster than MOCA and MCDEA but slower than unsubstituted MDA—attributed to steric and electronic effects of the ethyl groups [1].

Why 4,4′-Methylenebis(2-ethylaniline) Cannot Be Simply Replaced with Other Diamine Curatives


Methylene-bridged aromatic diamines exhibit pronounced structure-property relationships that preclude interchangeable use. In a comparative study of four diphenylmethane-based diamines (MDA, MOEA, MOCA, MCDEA) in AFG-90MH epoxy resin, reactivity varied by >40% across the series and glass transition temperatures (Tg) ranged from 213°C to 172°C depending on substituent identity [1]. In polyurethane-urea systems, thermal stability and phase-separated morphology are strongly governed by chain extender molecular architecture, with steric bulk dictating hard segment packing and hydrogen bonding density [2]. The ethyl substitution pattern of MOEA imparts a unique balance of processability (melting point 45°C vs. MOCA 98–102°C) [3] and curing kinetics that positions it as a distinct alternative when MOCA is precluded by regulatory constraints or when an intermediate reactivity and hardness profile is required [4].

Quantitative Evidence for 4,4′-Methylenebis(2-ethylaniline) Differentiation vs. Comparator Diamines


Melting Point Advantage of MOEA vs. MOCA for Low-Temperature Processing

MOEA exhibits a melting point of 45°C (range 44.0–48.0°C) , substantially lower than that of MOCA (4,4′-methylenebis(2-chloroaniline)), which melts at 98–102°C [1]. This 53–57°C reduction in melting point reduces the energy input required for liquefaction prior to mixing with prepolymers and eliminates the need for specialized high-temperature heating equipment. MOEA also melts 43–45°C lower than M-DEA (4,4′-methylenebis(2,6-diethylaniline)), which has a melting point of 88–90°C [2].

Polyurethane elastomer processing Chain extender selection Cast polyurethane manufacturing

Viscosity-Temperature Profile of MOEA vs. DDM in Epoxy Formulations

In epoxy resin formulations, MOEA exhibits a viscosity range of 0.2–3.5 Pa·s across the processing temperature window of 60–140°C [1]. This viscosity-temperature profile is superior to that of the DDM30 (4,4′-diaminodiphenylmethane) system, with MOEA40 formulations demonstrating better viscosity-temperature characteristics for composite manufacturing processes [1]. The ethyl substitution on MOEA reduces intermolecular packing relative to unsubstituted DDM, resulting in lower melt viscosity and improved flow behavior during fiber impregnation and mold filling.

Epoxy resin processing Composite manufacturing Viscosity optimization

Glass Transition Temperature Hierarchy in Epoxy Systems: MOEA vs. MDA, MOCA, MCDEA

In AFG-90MH high-performance epoxy resin systems cured with four aromatic diamines, the glass transition temperatures rank in descending order: MDA (213°C) > MOCA (190°C) > MCDEA (183°C) > MOEA (172°C) [1]. The 41°C lower Tg of MOEA relative to MDA, and 18°C lower Tg relative to MOCA, is attributed to reduced crosslink density and increased free volume from ethyl substituents that decrease hard segment packing efficiency [1][2].

Epoxy thermoset characterization Thermal performance Curing agent selection

Comparative Mutagenicity Profile: Diethyl-MDA (MOEA) vs. Dimethyl-MDA and MDA

Diethyl-MDA (MOEA) tests positive in the Ames Salmonella/microsome mutagenicity assay with strains TA98 and TA100, with revertants per mg values of 400 (TA98, PB S-9), 403 (TA98, Ar S-9), 2,000 (TA100, PB S-9), and 1,100 (TA100, Ar S-9) [1]. For comparison, unsubstituted MDA yields 267 (TA98, PB S-9) and 800 (TA100, PB S-9) revertants/mg, while Dimethyl-MDA yields 363 (TA98, PB S-9) and 6,900 (TA100, PB S-9) revertants/mg [1]. Diethyl-MDA also exhibits positive responses in chromosomal aberration and unscheduled DNA synthesis (UDS) assays [1]. MOCA has been reported as moderately genotoxic in all three test systems examined [2], though direct numerical comparison with Diethyl-MDA under identical conditions is not available.

Genotoxicity assessment Curing agent safety Ames mutagenicity

Reactivity Ranking Among Aromatic Diamine Curing Agents for Epoxy Systems

Processability and curing reaction kinetic results from AFG-90MH epoxy systems indicate that the reactivity of aromatic diamines decreases in the order: MDA > MOEA > MOCA > MCDEA [1]. MOEA's intermediate reactivity—faster than MOCA but slower than MDA—is attributed to the electron-donating ethyl substituents that increase amine nucleophilicity relative to the electron-withdrawing chloro substituents in MOCA, while steric hindrance from ethyl groups reduces reactivity compared to unsubstituted MDA [1]. This places MOEA in a distinct kinetic window for applications requiring faster gel times than MOCA without the rapid exotherm associated with MDA.

Curing kinetics Epoxy formulation Processability

Regulatory Context: MOEA as a MOCA Alternative Amidst EU Phase-Out

MOCA (4,4′-methylenebis(2-chloroaniline)) is listed as a Substance of Very High Concern (SVHC) by ECHA and faces regulatory phase-out in the European Union, with annual consumption estimates ranging from 4,500 to 8,000 metric tons at risk of replacement [1]. Experts acknowledge that no perfect "drop-in" diamine replacement for MOCA exists, and all substitutes are more expensive [1]. MOEA (4,4′-methylenebis(2-ethylaniline)) offers a structurally analogous alternative with distinct processing and performance characteristics. MOEA is classified as H351 (suspected of causing cancer) , whereas MOCA is established as a known carcinogen with more stringent occupational exposure limits and eventual market restrictions in Europe [1].

Regulatory compliance Curing agent substitution REACH

Validated Application Scenarios for 4,4′-Methylenebis(2-ethylaniline) Based on Comparative Evidence


Cast Polyurethane Elastomers Requiring MOCA Replacement with Low-Temperature Processability

For manufacturers of cast polyurethane parts (rollers, wheels, gaskets, seals) seeking to transition away from MOCA due to regulatory pressure or occupational safety concerns, MOEA offers a structurally similar diphenylmethane diamine with a melting point 53–57°C lower (45°C vs. 98–102°C) [1]. This temperature differential enables processing without specialized high-temperature melt equipment, reducing capital investment and energy costs. The intermediate reactivity of MOEA—faster than MOCA but slower than MDA—provides a balanced pot life suitable for complex mold geometries while enabling faster demold cycles than MOCA-based formulations .

Epoxy Composite Manufacturing Requiring Low Viscosity for Fiber Impregnation

In fiber-reinforced epoxy composites fabricated via vacuum-assisted resin transfer molding (VARTM) or wet lay-up, MOEA's viscosity profile of 0.2–3.5 Pa·s across 60–140°C [1] is demonstrably superior to DDM30 formulations for viscosity-temperature characteristics. This enables complete fiber wet-out at lower processing temperatures or shorter infusion times, reducing void content and improving laminate mechanical consistency. The 45°C melting point also allows room-temperature solid storage followed by moderate preheating, simplifying material handling compared to higher-melting alternatives.

High-Performance Epoxy Systems Where Tg ~170–175°C Meets Service Temperature Requirements

For applications where a glass transition temperature of approximately 172°C is sufficient—including flexible printed circuit board coatings, moderate-temperature structural adhesives, and electrical encapsulation—MOEA-cured AFG-90MH epoxy provides a measured Tg of 172°C [1]. This is 18°C lower than MOCA-cured (190°C) and 41°C lower than MDA-cured (213°C) systems, which may be advantageous when some segmental mobility is required for impact resistance or when the full thermal performance of MDA or MOCA exceeds application needs and justifies a lower-cost or easier-processing alternative [1].

Polyurethane-Urea Elastomers with Tailored Thermal Stability via Dianiline Selection

In polyurethane-urea elastomers based on MDI and polycaprolactone diol, the molecular structure of the dianiline chain extender strongly governs thermal properties and thermal stability [1]. MOEA's ethyl substitution pattern occupies a distinct position among the methylene-bridged dianiline family (alongside M-DIPA, M-DEA, MOCA, M-MIPA, M-CDEA), enabling formulators to modulate hard segment packing, hydrogen bonding density, and phase separation. Selection of MOEA over alternatives should be based on the specific thermal performance window required for the end-use application [1].

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